Apigenin - 8002-66-2

Apigenin

Catalog Number: EVT-3566737
CAS Number: 8002-66-2
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. [] It is abundantly present in various fruits and vegetables, including parsley, celery, chamomile, and oranges. [, , ] Apigenin is known for its remarkable anti-proliferative effects against various malignant cell lines and has been the subject of extensive scientific research due to its diverse biological activities. [, ]

Synthesis Analysis

Several methods have been developed for the synthesis of apigenin. The most common approaches include:

  1. Natural Extraction: Apigenin can be extracted from plant sources using solvents such as methanol or ethanol. For instance, extraction from the leaves of Apium graveolens (celery) has been documented.
  2. Chemical Synthesis:
    • Total Synthesis: A notable method involves the condensation of phloroglucinol with anisaldehyde under acidic conditions, resulting in apigenin after several steps including cyclization and oxidation .
    • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to enhance reaction rates and yields when starting from β-ketoesters .
    • Friedel-Crafts Acylation: Another efficient method employs 1,3,5-trimethoxybenzene and anisaldehyde as starting materials under Friedel-Crafts conditions .

These synthetic routes are crucial for producing apigenin in a laboratory setting for research purposes.

Molecular Structure Analysis

The molecular structure of apigenin features a flavone backbone with three hydroxyl groups located at positions 4', 5, and 7. The structural formula can be represented as follows:

Apigenin=C15H10O5\text{Apigenin}=\text{C}_{15}\text{H}_{10}\text{O}_{5}

Structural Data

  • Molecular Weight: 270.24 g/mol
  • Melting Point: Approximately 355°C
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are commonly used to confirm the structure of synthesized apigenin .

Chemical Reactions Analysis

Apigenin undergoes various chemical reactions that highlight its reactivity:

  1. Acylation Reactions: Apigenin can react with acyl chlorides to form acylated derivatives, which may enhance its biological activity.
  2. Methylation Reactions: Methylation can occur at hydroxyl groups to produce more lipophilic derivatives that may exhibit improved pharmacokinetic properties.
  3. Glycosylation Reactions: This reaction introduces sugar moieties to apigenin, potentially increasing its solubility and bioavailability.

These reactions are essential for modifying apigenin to develop derivatives with enhanced biological activities .

Mechanism of Action

The mechanism by which apigenin exerts its biological effects involves multiple pathways:

  1. Antioxidant Activity: Apigenin scavenges free radicals and reduces oxidative stress by modulating antioxidant enzyme levels.
  2. Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory properties.
  3. Anticancer Activity: Apigenin induces apoptosis in cancer cells by activating caspases and modulating cell cycle progression through the inhibition of cyclins .

These mechanisms underscore the therapeutic potential of apigenin in various diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Odor: Odorless.
  • Taste: Slightly bitter.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and heat.
  • pH Sensitivity: Exhibits different solubility characteristics depending on pH; more soluble in alkaline conditions.

Relevant Data

  • The melting point of apigenin is around 355°C, indicating its thermal stability.
  • Solubility studies suggest that while it is poorly soluble in water, it dissolves well in organic solvents like dimethyl sulfoxide (DMSO) and ethanol .
Applications

Apigenin has several scientific applications due to its pharmacological properties:

  1. Pharmacology: Used in studies investigating its potential as an anticancer agent due to its ability to inhibit tumor growth.
  2. Nutraceuticals: Incorporated into dietary supplements for its antioxidant properties.
  3. Cosmetics: Utilized in skincare products for its anti-inflammatory effects.
  4. Food Industry: Employed as a natural preservative due to its antimicrobial properties.

Research continues to explore new applications for apigenin derivatives in medicine and health products .

Biosynthesis and Metabolic Engineering of Apigenin

Enzymatic Pathways in Plant-Based Biosynthesis

The biosynthesis of apigenin (4′,5,7-trihydroxyflavone) in plants occurs via the phenylpropanoid pathway, a specialized branch of secondary metabolism initiating from the aromatic amino acid phenylalanine. This conserved pathway involves sequential enzymatic modifications:

  • Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to cinnamic acid
  • Cinnamate 4-hydroxylase (C4H) converts cinnamic acid to p-coumaric acid
  • 4-Coumaroyl-CoA ligase (4CL) activates p-coumaric acid to form p-coumaroyl-CoA

p-Coumaroyl-CoA subsequently enters the flavonoid-specific pathway, where chalcone synthase (CHS) condenses one molecule of p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone. Chalcone isomerase (CHI) then isomerizes naringenin chalcone to (2S)-naringenin, the central flavanone precursor. The pivotal step in apigenin formation is catalyzed by flavone synthase (FNS), which introduces a C2–C3 double bond in naringenin. Two FNS isoforms exist: FNSI (a soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase in Apiaceae species) and FNSII (a membrane-bound cytochrome P450 enzyme in asteraceous plants) [3] [9].

Tissue-specific accumulation patterns in celery (Apium graveolens) reveal critical regulatory nodes. Apigenin predominantly localizes to leaves and flowers, with content peaking at intermediate developmental stages (e.g., stage 4 in cultivar 'Shanghai yellow heart'). Transcriptomic analyses confirm that FSI expression strongly correlates with apigenin accumulation, whereas chalcone synthase (CHS) and chalcone isomerase (CHI) participate more broadly in flavonoid biosynthesis. Neither flavanone 3β-hydroxylase (F3H) nor flavonoid 3′-hydroxylase (F3′H) expression aligns with apigenin levels, confirming pathway specificity [3].

Table 1: Core Enzymes in Plant-Based Apigenin Biosynthesis

EnzymeEC NumberFunctionLocalization
PAL4.3.1.24Phenylalanine → Cinnamic acidCytosol
C4H1.14.14.91Cinnamic acid → p-Coumaric acidEndoplasmic reticulum
4CL6.2.1.12p-Coumaric acid → p-Coumaroyl-CoACytosol
CHS2.3.1.74p-Coumaroyl-CoA + Malonyl-CoA → Naringenin chalconeCytosol
CHI5.5.1.6Naringenin chalcone → NaringeninCytosol
FNSI/II1.14.11.22 / 1.14.14.-Naringenin → ApigeninCytosol / ER membrane

Microbial Production via Synthetic Biology Approaches

Microbial biosynthesis circumvents limitations of plant extraction by enabling de novo apigenin production from simple carbon sources. Two primary strategies have emerged:

De Novo Pathway Reconstruction:Plant-derived genes are introduced into microbial hosts to reconstruct the apigenin pathway. In Streptomyces albus, expression of Rhodotorula glutinis tyrosine ammonia-lyase (RgTAL), Petroselinum crispum 4CL (Pc4CL), Medicago sativa CHI (MsCHI), and Petunia hybrida CHS (PhCHS) yielded 2.8 mg/L apigenin. Flux was limited by insufficient p-coumaric acid supply, highlighting precursor bottlenecks [6] [7]. Escherichia coli platforms express codon-optimized FNS genes alongside upstream pathway enzymes, yet titers remain constrained by:

  • Low CHS activity and substrate promiscuity
  • Competition for malonyl-CoA by fatty acid synthase
  • Insufficient UDP-glucose supply for glycosylation [7]

Precursor Feeding & Glycoside Engineering:Feeding naringenin (the direct precursor) significantly boosts apigenin yields. Engineered Corynebacterium glutamicum expressing Bacillus licheniformis glycosyltransferase YdhE and endogenous pgm (phosphoglucomutase) and galU1 (UDP-glucose pyrophosphorylase) produced diverse apigenin glucosides:

  • 4.2 mM apigenin-4′-O-β-glucoside (APG1) at 25°C
  • 1.7 mM apigenin-4′,7-O-β-diglucoside (APG3) at 37°CThis strain self-generates UDP-glucose, eliminating dependence on expensive cofactors [1] [8]. Similarly, YjiC glucosyltransferase from Bacillus licheniformis DSM 13 selectively glucosylates apigenin at C-4′ and C-7 positions in vitro, generating mono- and diglucosides with enhanced water solubility [8].

Table 2: Microbial Apigenin Production Systems

HostEngineering StrategyKey EnzymesTiterRef.
Streptomyces albusDe novo from glucoseRgTAL, Pc4CL, MsCHI, PhCHS, FNS2.8 mg/L [6]
Corynebacterium glutamicumGlycoside engineeringYdhE, pgm, galU14.2 mM APG1 [1]
Escherichia coliPrecursor feeding + FNSFNSI (from Apium)84 mg/L [7]
Saccharomyces cerevisiaePAL/C4H/4CL/CHS/CHI/FNSArabidopsis FNSII54.5 mg/L (naringenin) [7]

Genetic Regulation of Flavonoid Synthesis in Apigenin-Producing Species

Transcriptional control of apigenin biosynthesis involves hierarchical regulatory networks:

Transcription Factor Complexes:R2R3-MYB, bHLH, and WD40 proteins form MBW complexes that activate pathway genes. In celery, MYB regulators bind promoters of CHS, CHI, and FSI, with expression peaks preceding maximal apigenin accumulation. FSI is specifically induced during apigenin biosynthesis, unlike F3H or F3′H, explaining tissue-specific flux toward apigenin rather than flavonols or anthocyanins [3] [9]. Heterologous expression of Maize Lc (bHLH) or PAP1 (MYB) in microbes elevates flavonoid precursor supply by upregulating PAL and 4CL [4].

Post-Transcriptional Regulation:MicroRNAs fine-tune apigenin accumulation by silencing biosynthetic genes. miR828 and miR858 target MYB transcripts, creating feedback loops that prevent metabolic overload. In Arabidopsis, miR5072 suppresses F3′H, indirectly promoting apigenin accumulation over tri-hydroxylated flavonoids [4] [9].

Epigenetic Modifications:Histone acetylation at CHS and FSI loci correlates with enhanced apigenin synthesis under UV-B stress. DNA methyltransferase mutants show 3-fold higher apigenin accumulation, suggesting methylation represses pathway genes under non-stress conditions [9].

Metabolic Flux Analysis for Yield Optimization

Metabolic flux balance analysis (FBA) identifies rate-limiting steps and optimizes carbon channeling in apigenin pathways:

Precursor Balancing:In E. coli, malonyl-CoA is the most constrained precursor. Strategies to enhance supply include:

  • Overexpressing acetyl-CoA carboxylase (acc)
  • Knocking out fatty acid synthase (fabF)
  • Using CRISPRi to repress competitive pathwaysThese approaches increase malonyl-CoA availability by 12-fold, elevating naringenin titers to 648.63 mg/L with p-coumaric acid feeding [7].

Orthogonal Control Systems:Independent regulation of pathway modules via orthogonal promoters maximizes flux. The "TriO" system in E. coli employs three inducible promoters (e.g., from the Marionette system) to independently control:

  • Aromatic amino acid biosynthetic enzymes (e.g., aroG)
  • Phenylpropanoid pathway (e.g., PAL, 4CL)
  • Flavonoid-specific enzymes (e.g., CHS, FNS)This uncouples growth from production phases, reducing metabolic burden [10].

Glycosylation Sinks:Engineered glucosylation acts as a metabolic sink to relieve apigenin cytotoxicity. In C. glutamicum, overexpressing pgm and galU1 increased UDP-glucose pools by 150%, enabling 98% conversion of apigenin to glucosides. Temperature shifts redirect flux: 25°C favors mono-glucosides (APG1), while 37°C promotes di-glucosides (APG3, APG4) [1].

Table 3: Metabolic Engineering Targets for Apigenin Optimization

Target ModuleEngineering StrategyEffect on YieldHost
Malonyl-CoA supplyacc overexpression + fabF knockout12× ↑ malonyl-CoAE. coli
UDP-glucose poolpgm + galU1 overexpression4.2 mM apigenin glucosidesC. glutamicum
Aromatic precursorsDAHP synthase (feedback-resistant)2.5× ↑ phenylalanineS. cerevisiae
Enzyme stoichiometryOrthogonal promoter system (TriO)90% theoretical yieldE. coli
Cofactor recyclingNADPH regeneration via pentose phosphate ↑40% ↑ flavonoid fluxE. coli

Properties

CAS Number

8002-66-2

Product Name

Apigenin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H

InChI Key

KZNIFHPLKGYRTM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Solubility

Soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkalies
Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow colo

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

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